
2,9-Dianilino-10-hydroxyanthracene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dianilino-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, characterized by the presence of two anilino groups and a hydroxyl group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione typically involves the reaction of anthraquinone derivatives with aniline under specific conditions
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The anilino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthracene core.
Applications De Recherche Scientifique
2,9-Dianilino-10-hydroxyanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other colorants for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, interfering with replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and metabolic pathways, leading to cellular dysfunction.
Comparaison Avec Des Composés Similaires
1,8-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.
2,6-Dibromo-9,10-dicyanoanthracene: A substituted anthracene with different functional groups.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with distinct reactivity.
Uniqueness: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
110988-91-5 |
|---|---|
Formule moléculaire |
C26H18N2O3 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3-anilino-1,4-dihydroxy-10-phenyliminoanthracen-9-one |
InChI |
InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)26(31)23-22(21)25(30)19-14-8-7-13-18(19)24(23)28-17-11-5-2-6-12-17/h1-15,27,29,31H |
Clé InChI |
XRDBPSKZJXYYNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=NC4=CC=CC=C4)C5=CC=CC=C5C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



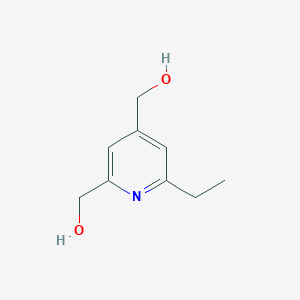

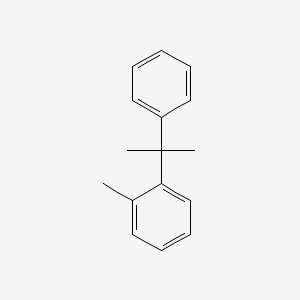
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
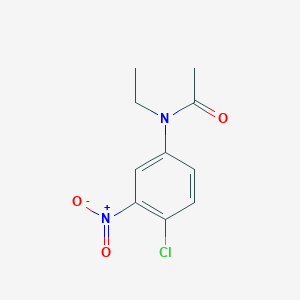
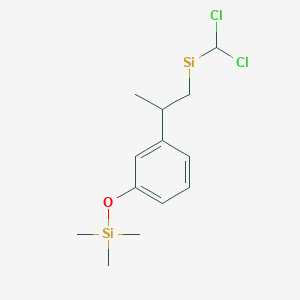
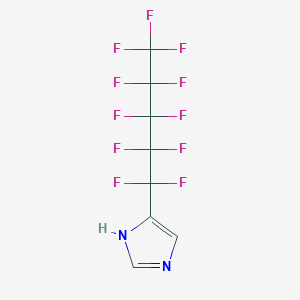

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
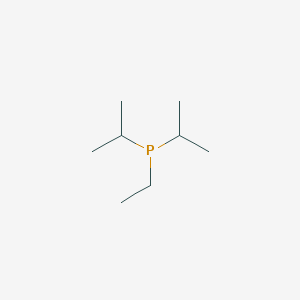
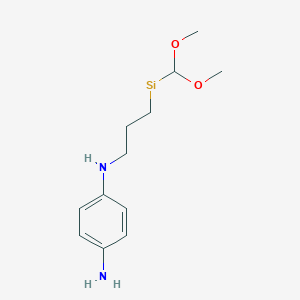
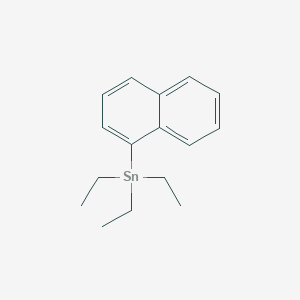
![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
